2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde
Overview
Description
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a trifluoromethyl group at the 6-position and a carbaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the imidazo[2,1-B]thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in the context of its anti-tuberculosis activity, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-B]thiazole: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-B]thiazole: Similar structure but with a difluorophenyl group.
Uniqueness
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The trifluoromethyl group is known for its ability to increase the lipophilicity and metabolic stability of compounds, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBFXUCRDYYMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464070 | |
Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865081-55-6 | |
Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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